Drometrizole trisiloxane

Vue d'ensemble

Description

Allergic Contact Dermatitis to Drometrizole Trisiloxane

A case study reported allergic contact dermatitis in a 59-year-old woman who developed an eczematous rash after using sunscreen containing this compound. Patch testing indicated a positive reaction to this compound, suggesting a non-photoallergic reaction to this UV filter. This case highlights the potential for allergic reactions to sunscreen ingredients and the importance of identifying specific allergens in such products .

Synthesis Analysis of this compound

While the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of related siloxane compounds. For example, the synthesis of di- and trisiloxanes with 3,5-dimethylpyrazolyl moieties is achieved through a trans-silylation approach. The reaction of O2Si3Cl8 with Me3Sipz* can lead to trisiloxanes with different pyrazolyl coordination motifs, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of trisiloxanes can be complex, as illustrated by the discrete molecules of tris-(3,5-dimethylpyrazol-1-yl)methylsilane, which exhibit distorted tetrahedral geometry around the silicon atom. The bond angles and lengths, such as the Si--N bond length of 1.745 A, are indicative of the specific molecular geometry of these compounds .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of this compound. However, the synthesis and characterization of related siloxane compounds suggest that the reactivity of siloxanes can be manipulated through the substitution of different moieties, which can affect the overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

A sensitive, stability-indicating UPLC method has been developed for the identification and characterization of forced degradation products of this compound. This method, which includes MS^n studies, is crucial for understanding the stability and degradation pathways of this compound under various conditions . The physical and chemical properties of this compound, such as its stability and potential degradation products, are important for ensuring the safety and efficacy of products containing this UV filter.

Applications De Recherche Scientifique

Ingrédient de crème solaire

Le drometrizole trisiloxane est utilisé comme ingrédient actif dans diverses crèmes solaires . Il est commercialisé sous le nom de Mexoryl XL par L’Oréal . Le composé est utilisé pour protéger la peau en absorbant les rayons UV nocifs du soleil .

Absorbeur UV à large spectre

Le this compound est un absorbeur UV à large spectre avec deux pics d'absorption, l'un à 303 nm (UVB) et l'autre à 344 nm (UVA) . Cela le rend efficace pour protéger contre les rayons UVA et UVB.

Photostabilité dans les crèmes solaires

Le composé est souvent utilisé en combinaison avec d'autres filtres UV tels que l'écamsule (Mexoryl SX), car ils présentent un effet synergique en matière de protection . Cette combinaison améliore la photostabilité des crèmes solaires, les rendant plus efficaces sur de longues périodes d'exposition au soleil.

Dérivé benzotriazole lipophile

En tant que dérivé benzotriazole lipophile, le this compound possède des propriétés uniques qui le rendent adapté à une utilisation dans des applications cosmétiques . Sa nature lipophile lui permet d'être facilement incorporé dans des formulations à base d'huile.

Formulations cosmétiques

Le this compound est utilisé dans les formulations cosmétiques . Sa capacité à absorber, réfléchir et diffuser les rayonnements ultraviolets (UV) en fait un ingrédient précieux dans les cosmétiques, en particulier ceux conçus pour la protection solaire .

Étalon analytique

Le this compound est utilisé comme étalon analytique dans l'analyse des formulations de produits de soins solaires par chromatographie liquide haute performance (HPLC) avec détection ultraviolette (UV) . Il est également utilisé dans l'analyse des produits cosmétiques par CL-UV

Mécanisme D'action

Target of Action

Drometrizole trisiloxane is primarily targeted at ultraviolet (UV) radiation , specifically UVA and UVB light . It is used in sunscreens to protect the skin by absorbing the damaging UV radiation of sunlight .

Mode of Action

As a lipophilic benzotriazole derivative, this compound acts as a chemical sunscreen layer between the skin and sunlight . It directly absorbs the UV sunlight radiation . It is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the absorption of UV radiation . By absorbing UV radiation, it prevents the harmful effects of UV light on the skin, such as sunburn and premature aging .

Pharmacokinetics

This compound is applied directly onto human skin where it acts as a chemical sunscreen layer . It is considered to have little to no absorption through the skin , resulting in little systemic exposure. As such, its pharmacokinetics are largely localized to the site of application, and users can freely wash off and re-apply the compound as necessary .

Result of Action

The primary result of this compound’s action is the protection of the skin from UV radiation . By absorbing UV radiation, it prevents UV-induced damage to the skin, including sunburn and other forms of skin damage .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness can be reduced by water, sweat, or rubbing, necessitating reapplication in such circumstances. Furthermore, while it is photostable , meaning it retains its effectiveness upon exposure to sunlight, it may still degrade over time or under certain conditions, which could potentially affect its UV-absorbing properties.

Orientations Futures

While the specific future directions for Drometrizole trisiloxane are not detailed in the search results, it is clear that research is ongoing into the development of new UV filters with improved photostability and reduced environmental impact . This suggests that this compound, along with other UV filters, will continue to be a focus of research and development in the future .

Propriétés

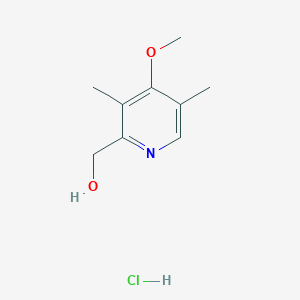

IUPAC Name |

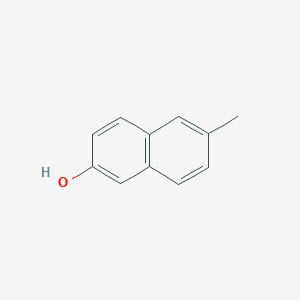

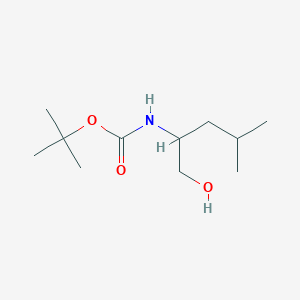

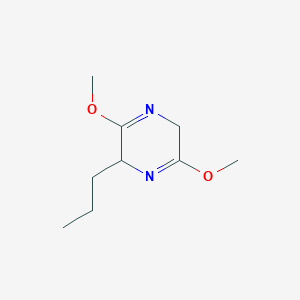

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYTMDMDZRHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431753 | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays. | |

| Record name | Drometrizole trisiloxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

155633-54-8 | |

| Record name | Drometrizole trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole trisiloxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Drometrizole trisiloxane and what is its primary application?

A1: this compound is a chemical compound primarily used as a UV filter in sunscreen products. [] It helps protect the skin from the harmful effects of ultraviolet (UV) radiation by absorbing UV rays. [, ]

Q2: Are there any known cases of allergic reactions to this compound?

A2: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound present in sunscreen. [, ] One study reported a case where a patient exhibited a non-photoallergic positive reaction to this compound (2.5% alcohol) during patch testing. []

Q3: Has the FDA approved this compound for use in sunscreens in the USA?

A4: As of 2015, this compound, along with seven other sunscreen ingredients, was under review by the U.S. FDA for approval under the Time and Extent Application (TEA) guidelines. [, ] The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients. []

Q4: Beyond sunscreens, are there any other applications for this compound?

A5: Yes, research indicates that this compound can be used as a component in low-smoke halogen-free flame-retardant polyethylene cable materials. [] It contributes to the material's flame-retardant properties without releasing toxic gases, making it a potentially safer and more environmentally friendly option. []

Q5: Are there any analytical methods available for detecting and quantifying this compound in products?

A6: Researchers have developed High-Performance Liquid Chromatography (HPLC) methods for the determination of Drometrizole and this compound in sunscreen products. [] Additionally, a sensitive and stability-indicating Ultra Performance Liquid Chromatography (UPLC) method combined with mass spectrometry (MSn) has been established for identifying and characterizing forced degradation products of this compound. []

Q6: What are the environmental implications of using this compound in sunscreen?

A7: Research has investigated the photochemical response of the scleractinian coral Stylophora pistillata to various sunscreen ingredients, including this compound. [, ] While the specific findings related to this compound are not detailed in the provided abstracts, this research highlights the importance of studying the potential impact of sunscreen ingredients on marine ecosystems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)